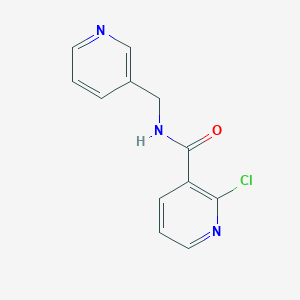
5-fluoro-1H-indazol-3-amine
Übersicht
Beschreibung
5-fluoro-1H-indazol-3-amine is a useful research compound. Its molecular formula is C7H6FN3 and its molecular weight is 151.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
One significant application of derivatives of 5-fluoro-1H-indazol-3-amine is in the field of antitumor research. For instance, the compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, derived from this compound, has been synthesized and shown to inhibit the proliferation of certain cancer cell lines. This highlights its potential in the development of new antitumor agents (Hao et al., 2017).
Chemical Synthesis and Reactions
This compound plays a crucial role in chemical synthesis. For instance, various 3-aryl-1H-indazol-5-amine derivatives, closely related to this compound, have been efficiently synthesized using Pd-catalyzed Suzuki–Miyaura cross-coupling reactions. This method demonstrates the compound's versatility in creating a wide range of chemical derivatives (Wang et al., 2015).
Photophysical Studies
In photophysical research, derivatives of this compound, such as aminoindazoles, have been studied for their absorption and fluorescence spectra. These studies are crucial for understanding the electronic properties of these compounds and their potential applications in material sciences (Saha & Dogra, 1997).
Medicinal Chemistry
This compound derivatives are also significant in medicinal chemistry. For instance, the synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination has been described, showcasing the compound's role in developing pharmacologically relevant structures (Park et al., 2021).
Corrosion Inhibition
The compound has applications in the field of corrosion science. Novel alkyl-chain indazole derivatives, related to this compound, have been synthesized and used as corrosion inhibitors for metals like copper. This underscores the compound's utility in industrial applications (Qiang et al., 2018).
Wirkmechanismus
Target of Action
5-Fluoro-1H-indazol-3-amine is a derivative of indazole, a nitrogenous heterocycle . The primary targets of this compound are tyrosine kinase and RIP2 kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a vital role in the regulation of normal cellular processes . RIP2 kinase is a central component of the innate immune system .
Mode of Action
The 1H-indazole-3-amine structure in this compound is an effective hinge-binding fragment . It binds effectively with the hinge region of tyrosine kinase , inhibiting its activity. This inhibition can lead to the disruption of signal transduction cascades, potentially halting the proliferation of cancer cells .
Biochemical Pathways
The compound’s interaction with tyrosine kinase can affect multiple biochemical pathways. For instance, it can inhibit the Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . These pathways are crucial for cell survival and apoptosis, and their disruption can lead to cell death .
Result of Action
The compound has shown promising inhibitory effects against certain human cancer cell lines . For instance, it exhibited a significant inhibitory effect against the K562 cell line, a model for chronic myeloid leukemia . Moreover, it was found to affect apoptosis and cell cycle .
Biochemische Analyse
Biochemical Properties
5-fluoro-1H-indazol-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins involved in cancer cell proliferation. It has been shown to interact with enzymes such as tyrosine kinases, which are crucial for cell signaling and growth. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways that promote cancer cell survival and proliferation . Additionally, this compound interacts with proteins involved in apoptosis, such as members of the Bcl-2 family, enhancing the apoptotic response in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces apoptosis by activating the p53/MDM2 pathway, leading to cell cycle arrest and programmed cell death . This effect is particularly notable in human cancer cell lines such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . Furthermore, this compound influences cell signaling pathways by inhibiting tyrosine kinases, which are essential for the transmission of growth signals within the cell . This inhibition results in reduced cell proliferation and increased sensitivity to apoptotic stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of tyrosine kinases, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascade necessary for cell growth and survival. Additionally, this compound modulates gene expression by affecting transcription factors involved in cell cycle regulation and apoptosis . The compound’s interaction with the p53/MDM2 pathway enhances the transcriptional activity of p53, leading to increased expression of pro-apoptotic genes and suppression of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, the apoptotic effects of this compound are time-dependent, with significant cell death observed within 24 to 48 hours of treatment . Long-term studies in in vivo models have shown that the compound maintains its efficacy in inhibiting tumor growth over several weeks, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . The therapeutic window for this compound is relatively narrow, necessitating careful dosage optimization to maximize efficacy while minimizing adverse effects . Threshold effects have been noted, with a significant increase in anticancer activity observed at doses above a certain threshold .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion to more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound may affect metabolic flux by altering the levels of key metabolites involved in cell growth and survival .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in target tissues . Transporters such as ATP-binding cassette (ABC) transporters may facilitate the efflux of this compound from cells, influencing its intracellular concentration and therapeutic efficacy . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound predominantly localizes to the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic effects .
Eigenschaften
IUPAC Name |
5-fluoro-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLBVJRYQQUECL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401981 | |
| Record name | 5-fluoro-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61272-72-8 | |
| Record name | 5-fluoro-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1H-indazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
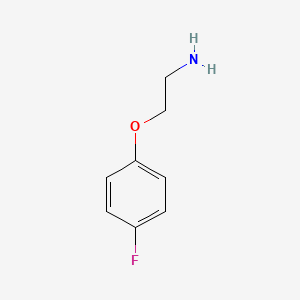
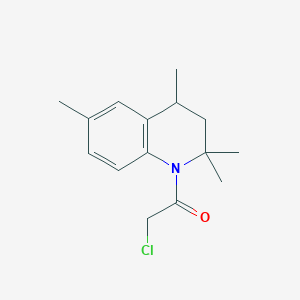
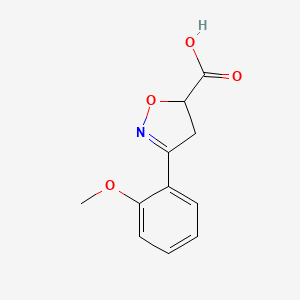

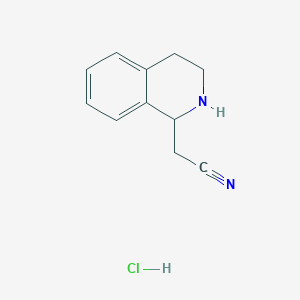
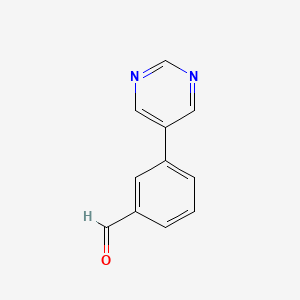

![3-[4-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351438.png)


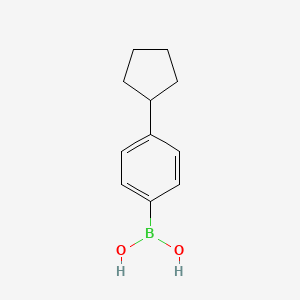
![2-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B1351454.png)

